molecular formula C15H13ClO B6286867 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1994157-12-8

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286867
CAS No.: 1994157-12-8
M. Wt: 244.71 g/mol
InChI Key: ABDGKRPDHNSSQN-UHFFFAOYSA-N
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Description

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 3’ position, two methyl groups at the 3 and 4’ positions, and an aldehyde group at the 4 position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context . Additionally, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can form Schiff bases with amino groups in proteins, leading to potential alterations in protein function and stability .

Cellular Effects

The effects of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids . This can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen . Long-term exposure to 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage . Threshold effects have been noted, where a certain dosage level must be reached before observable adverse effects occur .

Metabolic Pathways

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of reactive intermediates, which may further interact with cellular components and contribute to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid membranes .

Subcellular Localization

The subcellular localization of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is critical for its activity and function. This compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-methanol.

    Substitution: 3’-Amino-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde.

Scientific Research Applications

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro group at the 3’ position.

    3’-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl groups at the 3 and 4’ positions.

    3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]: Lacks the aldehyde group at the 4 position.

Uniqueness

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the methyl groups provide steric hindrance and influence its overall stability. The aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-3-4-13(8-15(10)16)12-5-6-14(9-17)11(2)7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGKRPDHNSSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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